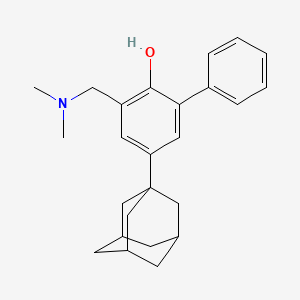

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR :

- Aromatic protons : Two distinct doublets for the biphenyl rings (δ 6.8–7.5 ppm), with splitting patterns reflecting ortho and para substituents.

- Adamantyl protons : Singlets near δ 1.7–2.1 ppm for the bridgehead hydrogens.

- Dimethylamino group : A singlet at δ 2.2–2.5 ppm for the N-methyl groups.

- Hydroxyl proton : A broad singlet at δ 5.0–5.5 ppm, exchangeable with D2O.

- 13C NMR :

- Aromatic carbons (δ 115–150 ppm), adamantyl carbons (δ 30–45 ppm), and the N-methyl carbons (δ 40–45 ppm).

Infrared (IR) Spectroscopy

- O-H stretch : A broad band near 3200–3600 cm−1.

- C-N stretch : Medium intensity around 1200–1350 cm−1.

- Aromatic C-H bends : Peaks at 690–900 cm−1.

Mass Spectrometry (MS)

The molecular ion peak at m/z 361 confirms the molecular weight. Fragmentation likely involves loss of the adamantyl group (m/z 247) and cleavage of the dimethylamino moiety (m/z 361 → 346 via methyl loss).

X-ray Crystallography and Conformational Analysis

Though X-ray diffraction data is not publicly available, the 3D structure in PubChem suggests key conformational features:

- The adamantyl group adopts a chair-like configuration, minimizing steric strain.

- The biphenyl system may exhibit a dihedral angle near 30°–45°, balancing conjugation and steric hindrance.

- Hydrogen bonding between the phenolic hydroxyl and the dimethylamino nitrogen could stabilize specific conformers.

Crystallographic studies would elucidate packing motifs, with the adamantane moiety likely dominating lattice interactions through van der Waals forces.

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations predict:

- HOMO-LUMO gap : ~4.5 eV, indicating moderate electronic stability.

- Molecular electrostatic potential (MEP) : Negative charge localized on the hydroxyl oxygen and aromatic rings, while positive charge centers reside on the dimethylamino nitrogen.

- Conformational energy profiles : Rotation around the biphenyl bond faces a barrier of ~15 kcal/mol, favoring a non-planar arrangement to reduce steric clash between substituents.

Molecular dynamics simulations suggest the adamantyl group enhances rigidity, potentially improving binding selectivity in host-guest systems.

Eigenschaften

CAS-Nummer |

35839-44-2 |

|---|---|

Molekularformel |

C25H31NO |

Molekulargewicht |

361.5 g/mol |

IUPAC-Name |

4-(1-adamantyl)-2-[(dimethylamino)methyl]-6-phenylphenol |

InChI |

InChI=1S/C25H31NO/c1-26(2)16-21-11-22(12-23(24(21)27)20-6-4-3-5-7-20)25-13-17-8-18(14-25)10-19(9-17)15-25/h3-7,11-12,17-19,27H,8-10,13-16H2,1-2H3 |

InChI-Schlüssel |

FKVFOPFHCHWVFU-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC1=C(C(=CC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol typically involves multiple steps:

Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

Introduction of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the biphenyl structure or the dimethylamino group, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the biphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced biphenyl or dimethylamino derivatives.

Substitution: Formation of halogenated or nucleophile-substituted products.

Wissenschaftliche Forschungsanwendungen

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.

Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct functional groups.

Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may target receptors or enzymes in the central nervous system, influencing neurotransmitter release or uptake.

Pathways Involved: It may modulate signaling pathways related to neuroprotection or neurodegeneration, making it a potential therapeutic agent for neurological conditions.

Vergleich Mit ähnlichen Verbindungen

a) 5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole ()

- Structure : Adamantyl group at position 5, sulfur-containing triazole ring at position 3.

- Key Differences: The triazole ring introduces heterocyclic aromaticity and sulfur-based electronic effects, contrasting with the dimethylamino-methyl group’s basicity.

b) 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde ()

- Structure : Adamantyl at position 3, aldehyde at position 2, and methyl at position 4.

- Key Differences : The aldehyde group increases electrophilicity, enabling Schiff base formation, while the hydroxyl group enhances hydrogen-bonding capacity.

Table 1: Physical Properties of Adamantyl Biphenyl Derivatives

*Estimated based on molecular formula.

Biphenyl Derivatives with Bulky Substituents

a) 5-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol ()

- Structure : tert-Butyl group at position 5.

- Properties : Lower molecular weight (234.33 g/mol) and higher volatility compared to adamantyl derivatives.

b) 5,5′-Diallyl-3-(morpholino(3,4,5-trimethoxyphenyl)methyl)-[1,1'-biphenyl]-2,2′-diol ()

- Structure: Morpholino and trimethoxyphenyl groups enhance water solubility.

- Key Differences : Multiple oxygen-containing groups increase polarity, contrasting with the adamantyl group’s hydrophobicity.

Table 2: Bioactivity Comparison

| Compound | Anticancer Activity (IC₅₀) | Key Targets |

|---|---|---|

| Target Compound | Not Reported | Likely Bcl-2 or kinases* |

| ABT-737 () | <1 µM (Bcl-2 inhibition) | Bcl-2/Bcl-xL |

| Magnolol Analogues () | 10–50 µM | PI3K/Akt, NF-κB |

*Inferred from structural analogs.

Biphenyls with Amino/Alkylamino Substituents

Biologische Aktivität

5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol, also known by its CAS number 35839-44-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

- Molecular Formula : C25H31NO

- Molecular Weight : 361.5197 g/mol

The biological activity of 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol can be attributed to its structural features, particularly the adamantyl group and the dimethylamino moiety. These components enhance lipophilicity and facilitate membrane penetration, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol exhibit significant antimicrobial properties. For instance, derivatives of related compounds have been tested against various bacterial strains.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | 32 | 64 | Helicobacter pylori |

| Compound B | 16 | 32 | Staphylococcus aureus |

| 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol | TBD | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this specific compound are yet to be fully characterized in published literature.

Case Studies

A study evaluated the efficacy of similar adamantane derivatives in inhibiting bacterial growth. The results suggested that modifications in the molecular structure significantly influenced their antibacterial potency. For example:

- Case Study 1 : A derivative with a hydroxyl group showed enhanced activity against resistant strains compared to its parent compound.

- Case Study 2 : Compounds with increased hydrophobicity demonstrated improved membrane disruption capabilities leading to higher antibacterial activity.

Pharmacological Studies

Pharmacological investigations into the compound's effects on cell lines have shown promising results. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Table of Pharmacological Effects

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.